molecular formula C16H21NO2 B14399024 1-Benzyl-6-methylazonane-2,5-dione CAS No. 88187-37-5

1-Benzyl-6-methylazonane-2,5-dione

Katalognummer: B14399024
CAS-Nummer: 88187-37-5
Molekulargewicht: 259.34 g/mol
InChI-Schlüssel: XAUFERMLUIFTLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-6-methylazonane-2,5-dione is an organic compound with the molecular formula C12H15NO2 It is a member of the azonane family, characterized by a six-membered ring containing nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-methylazonane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzylamine with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-6-methylazonane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced azonane derivatives.

    Substitution: Formation of substituted azonane compounds.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-6-methylazonane-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Benzyl-6-methylazonane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Vergleich Mit ähnlichen Verbindungen

    1-Benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione: Similar structure with a piperazine ring.

    Hexazinone: A triazine derivative with herbicidal properties.

    Thiazoles: Compounds with a thiazole ring, known for diverse biological activities.

Uniqueness: 1-Benzyl-6-methylazonane-2,5-dione is unique due to its specific azonane ring structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

88187-37-5

Molekularformel

C16H21NO2

Molekulargewicht

259.34 g/mol

IUPAC-Name

1-benzyl-6-methylazonane-2,5-dione

InChI

InChI=1S/C16H21NO2/c1-13-6-5-11-17(16(19)10-9-15(13)18)12-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3

InChI-Schlüssel

XAUFERMLUIFTLA-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCN(C(=O)CCC1=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.